molecular formula C4H5ClO3 B1641655 Acetic-chloroacetic anhydride

Acetic-chloroacetic anhydride

Cat. No.: B1641655
M. Wt: 136.53 g/mol
InChI Key: HZKDMKLENBOQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic-chloroacetic anhydride (chemical structure: (ClCH₂CO)₂O) is a mixed anhydride derived from acetic acid and chloroacetic acid. It is primarily utilized as an intermediate in the production of chloroacetic acid, where it facilitates chlorination reactions by generating acetyl chloride (CH₃COCl) as a catalytic species . Its synthesis involves the reaction of acetic anhydride with chloroacetic acid or through optimized industrial processes that minimize acetic anhydride consumption . The presence of a chlorine substituent enhances its electrophilicity, making it more reactive than acetic anhydride in certain applications.

Properties

Molecular Formula

C4H5ClO3

Molecular Weight

136.53 g/mol

IUPAC Name

acetyl 2-chloroacetate

InChI

InChI=1S/C4H5ClO3/c1-3(6)8-4(7)2-5/h2H2,1H3

InChI Key

HZKDMKLENBOQMC-UHFFFAOYSA-N

SMILES

CC(=O)OC(=O)CCl

Canonical SMILES

CC(=O)OC(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Chemical Reactivity

Compound Structure Key Reactivity Features Applications
Acetic-chloroacetic anhydride (ClCH₂CO)₂O High electrophilicity due to electron-withdrawing Cl; catalyzes chlorination reactions Chloroacetic acid production, acylating agent in specialty chemicals
Acetic anhydride (CH₃CO)₂O Moderate reactivity; standard acylating agent Acetylation in pharmaceuticals, cellulose acetate synthesis
Trichloroacetic anhydride (Cl₃CCO)₂O Extreme electrophilicity; strong oxidizing agent Synthesis of agrochemicals, peptide modification
Maleic anhydride C₄H₂O₃ Conjugated diene system; undergoes Diels-Alder and ring-opening reactions Polymer production (e.g., polyester resins)
Phthalic anhydride C₆H₄(CO)₂O Aromatic stability; reacts with alcohols to form esters Plasticizers, dyes, and phthalate esters
Homophthalic anhydride C₉H₆O₃ Bicyclic structure; used in heterocyclic synthesis Pharmaceutical intermediates (e.g., PROTACs)
Cyanoacetic anhydride (NCCH₂CO)₂O Electron-deficient due to cyano group; participates in nucleophilic additions Specialty polymers, nitrile-containing compounds

Key Findings :

  • Electrophilicity : The chlorine in this compound increases its reactivity compared to acetic anhydride, though it is less potent than trichloroacetic anhydride due to fewer Cl atoms .
  • Catalytic Efficiency : In chloroacetic acid production, acetyl chloride generated from this compound improves reaction efficiency by reducing heavy byproducts .
  • Ring-Opening Reactions : Unlike maleic anhydride, which forms two carbon-sulfur bonds with thiols via PPh₃ catalysis , this compound primarily acts as an acylating agent without ring-opening tendencies.

Thermal and Physical Properties

Compound Melting Point (°C) Boiling Point (°C) Solubility
This compound ~60–65 (est.) Decomposes Soluble in polar aprotic solvents
Acetic anhydride -73 140 Miscible with ether, chloroform
Trichloroacetic anhydride 139–141 (60 mmHg) 412 (decomposes) Reacts violently with water
Maleic anhydride 52–54 202 Soluble in acetone, toluene

Notable Trends:

  • Thermal Stability : Trichloroacetic anhydride decomposes at high temperatures, limiting its use in high-heat applications compared to this compound .
  • Solubility : this compound shares solubility profiles with acetic anhydride but reacts more readily with nucleophiles due to Cl substitution .

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